molecular formula C25H22F2N4O5S B13354851 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Cat. No.: B13354851
M. Wt: 528.5 g/mol
InChI Key: QVSYJSYJYSYPEA-UHFFFAOYSA-N
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Description

5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[74002,6]trideca-1,3,6,8-tetraen-12-one is a complex organic compound with a unique structure that includes multiple aromatic rings, sulfonyl groups, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrazatricyclo structure: This involves cyclization reactions under controlled conditions, often using catalysts and specific solvents to ensure the correct formation of the tricyclic core.

    Introduction of the benzenesulfonyl group: This step typically involves sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.

    Attachment of the difluoro-dimethoxyphenyl group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the aromatic substituents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.

    Purification techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or nitro groups.

Scientific Research Applications

5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[740

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and sulfonyl groups could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound could be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one is unique due to its combination of aromatic rings, sulfonyl groups, and nitrogen atoms, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C25H22F2N4O5S

Molecular Weight

528.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

InChI

InChI=1S/C25H22F2N4O5S/c1-4-29-22-15(14-30(25(29)32)23-20(26)18(35-2)12-19(36-3)21(23)27)13-28-24-17(22)10-11-31(24)37(33,34)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3

InChI Key

QVSYJSYJYSYPEA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C=CN(C3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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